- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotides, Bioconjugate Chemistry, 1991, 2(4), 217-25

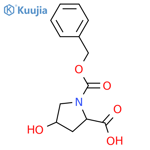

Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

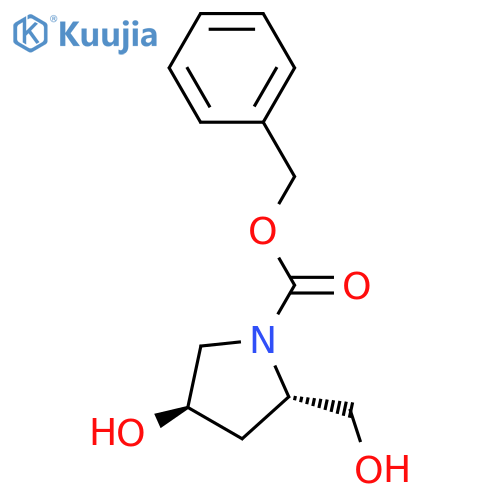

95687-41-5 structure

Produktname:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Cbz-trans-4-hydroxy-L-prolinol

- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine

- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol

- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED

- Z-Hyp-OL

- Z-TRANS-4-HYDROXY-L-PROLINOL

- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine

- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine

- (2S,4R)-N1-(benzylox

- <i>N<

- Cbz-trans-4-Hydroxy-L-prolinol

- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol

- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL

- N-Cbz-trans-4-hydroxy-L-prolinol

- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester

- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- PubChem14165

- Zhtrans-4-hydroxy-L-prolinol

- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)

- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)

- AKOS015856116

- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Q-101695

- SCHEMBL3578965

- VDA68741

- AC-24040

- DS-15370

- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine

- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-

- CS-0021635

- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine

- DTXSID00566696

- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine

- MFCD03427085

- 95687-41-5

- AKOS015918252

- WDEQGLDWZMIMJM-NWDGAFQWSA-N

- EN300-7401528

- C3255

-

- MDL: MFCD12963570

- Inchi: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1

- InChI-Schlüssel: WDEQGLDWZMIMJM-NWDGAFQWSA-N

- Lächelt: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 251.11600

- Monoisotopenmasse: 251.11575802g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 4

- Komplexität: 278

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 70

- Oberflächenladung: 0

- XLogP3: 0.5

- Tautomerzahl: 3

Experimentelle Eigenschaften

- Farbe/Form: COLORLESS LIQUID

- Dichte: 1.297 g/mL at 25 °C(lit.)

- Schmelzpunkt: No data available

- Siedepunkt: 240 °C(lit.)

- Flammpunkt: >230 °F

- Brechungsindex: n20/D 1.547(lit.)

- PSA: 70.00000

- LogP: 0.68860

- Optische Aktivität: [α]20/D −33°, c = 15 in chloroform

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H332-H335

- Warnhinweis: P280;P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:IRRITANT

- Lagerzustand:2-8 °C

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A208375-10g |

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

95687-41-5 | 97% | 10g |

$57.0 | 2025-02-25 | |

| abcr | AB243470-5 g |

(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; . |

95687-41-5 | 5g |

€137.00 | 2023-04-27 | ||

| Chemenu | CM101900-10g |

1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |

95687-41-5 | 95%+ | 10g |

$79 | 2024-07-18 | |

| TRC | C227708-100mg |

Cbz-trans-4-hydroxy-L-Prolinol |

95687-41-5 | 100mg |

$ 80.00 | 2022-04-01 | ||

| AstaTech | 57126-5/G |

TRANS-N-CBZ-4-HYDROXY-L-PROLINOL |

95687-41-5 | 97% | 5g |

$195 | 2023-09-17 | |

| Chemenu | CM101900-25g |

1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |

95687-41-5 | 95%+ | 25g |

$158 | 2024-07-18 | |

| Chemenu | CM101900-5g |

1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |

95687-41-5 | 95+% | 5g |

$153 | 2021-06-09 | |

| Apollo Scientific | OR2154-1g |

(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |

95687-41-5 | 90+% | 1g |

£17.00 | 2025-03-21 | |

| Apollo Scientific | OR2154-10g |

(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |

95687-41-5 | 97% | 10g |

£76.00 | 2023-09-02 | |

| eNovation Chemicals LLC | D541235-100g |

trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine |

95687-41-5 | 95% | 100g |

$490 | 2024-07-28 |

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; < 10 °C; 19 h, 40 °C

Referenz

- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT), Chemistry - A European Journal, 2016, 22(20), 6750-6754

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran

Referenz

- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepines, Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h

Referenz

- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic Candidate, Journal of the American Chemical Society, 2021, 143(29), 11019-11025

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 1.5 h

1.2 Solvents: Ethanol ; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7

1.2 Solvents: Ethanol ; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7

Referenz

- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognition, Tetrahedron, 2006, 62(10), 2321-2330

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water

Referenz

- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolines, Tetrahedron Letters, 2004, 45(32), 6097-6100

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 17 °C; 5 h, 17 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

Referenz

- Scale-up Synthesis of Tesirine, Organic Process Research & Development, 2018, 22(9), 1241-1256

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Pyridine Solvents: Pyridine ; rt

1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt

1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux

1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt

1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux

Referenz

- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin, Organic Process Research & Development, 2009, 13(2), 336-340

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt; rt → 0 °C

1.2 Reagents: Acetic acid ; 0 °C

1.2 Reagents: Acetic acid ; 0 °C

Referenz

- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analogues, Tetrahedron, 2009, 65(4), 862-876

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- An enantioselective synthesis of (+)-crotanecine, Heterocycles, 1984, 22(12), 2735-8

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Lithium borohydride Solvents: Ethanol , Tetrahydrofuran ; 30 min, cooled; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0

1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0

Referenz

- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies, Chemical Communications (Cambridge, 2005, (4), 495-497

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran

Referenz

- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substitute, Chemistry - A European Journal, 1997, 3(12), 1997-2010

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, 17 °C; 5 h, 17 °C

Referenz

- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug Conjugate, Journal of Medicinal Chemistry, 2022, 65(17), 11679-11702

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

1.2 Reagents: Water ; 2 h, 0 °C

1.2 Reagents: Water ; 2 h, 0 °C

Referenz

- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-proline, European Journal of Organic Chemistry, 2012, 2012(4), 837-843

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Dimers, Journal of Medicinal Chemistry, 2004, 47(5), 1161-1174

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials

- L-Hydroxyproline

- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Verwandte Literatur

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) Verwandte Produkte

- 105706-75-0(1-Cbz-2-Hydroxymethylpiperidine)

- 6216-63-3(Z-Pro-OL)

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 72597-18-3(Cbz-D-prolinol)

- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)

- 109840-91-7(N-Benzyloxycarbonyl Nortropine)

- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)

- 92645-06-2(2-n-cbz-amino-cyclohexanol)

- 2094298-09-4(N-1-(6-ethylpyrimidin-4-yl)piperidin-3-ylbut-2-ynamide)

- 1326859-80-6(4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Reinheit:99%

Menge:100g

Preis ($):474.0

atkchemica

(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung